molecular formula C7H5F3N2O B13333049 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one

Katalognummer: B13333049
Molekulargewicht: 190.12 g/mol
InChI-Schlüssel: PGBCMSFELATMGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a dihydrocyclopenta[c]pyrazol-4(1H)-one core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .

Wirkmechanismus

The mechanism of action of 6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .

Eigenschaften

Molekularformel

C7H5F3N2O

Molekulargewicht

190.12 g/mol

IUPAC-Name

6-(trifluoromethyl)-5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)4-1-5(13)3-2-11-12-6(3)4/h2,4H,1H2,(H,11,12)

InChI-Schlüssel

PGBCMSFELATMGQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(C1=O)C=NN2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.